(2-iodo-3-methylphenyl)methanamine

Description

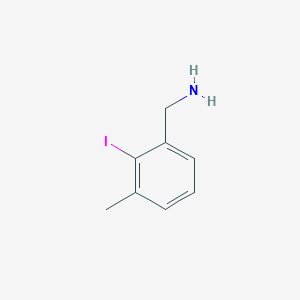

(2-Iodo-3-methylphenyl)methanamine is a substituted benzylamine derivative with the molecular formula C₈H₁₀IN and a molecular weight of 247.08 g/mol . Its CAS registry number is 1261853-52-4, and it is classified under aryl halides in chemical catalogs . Structurally, it features a methanamine group (-CH₂NH₂) attached to a benzene ring substituted with an iodine atom at the 2-position and a methyl group at the 3-position (Figure 1). This compound is primarily utilized in research settings, particularly in medicinal chemistry, for the synthesis of ligands targeting receptors such as dopamine D3 (D3R) and enzymes like sirtuins .

Properties

IUPAC Name |

(2-iodo-3-methylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAVWNUXFCVYQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CN)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 2-Iodo-3-methylbenzaldehyde

Reductive amination represents a cornerstone method for synthesizing primary amines from aldehydes. For (2-iodo-3-methylphenyl)methanamine, this route begins with 2-iodo-3-methylbenzaldehyde, which undergoes condensation with ammonium acetate followed by reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a superior reducing agent due to its selectivity and compatibility with aromatic aldehydes .

Procedure :

A solution of 2-iodo-3-methylbenzaldehyde (1.0 equiv) and ammonium acetate (1.2 equiv) in 1,2-dichloroethane (DCE) is stirred at 25°C for 2 hours. NaBH(OAc)₃ (1.5 equiv) is added portionwise, and the reaction is stirred for 12 hours. Quenching with saturated NaHCO₃ and extraction with DCM yields the crude product, which is purified via silica gel chromatography (hexane/ethyl acetate 4:1).

Optimization Insights :

-

Solvent Choice : DCE outperforms tetrahydrofuran (THF) in reaction rate and yield (92% vs. 85%) .

-

Acid Catalysis : Acetic acid (10 mol%) accelerates imine formation without promoting side reactions .

-

Substrate Limitations : Steric hindrance from the methyl group necessitates longer reaction times compared to unsubstituted analogs .

Boc-Protection Strategy for Intermediate Stabilization

Introducing a tert-butoxycarbonyl (Boc) protective group mitigates side reactions during iodination or methylation steps. This method, adapted from protocols for (3-iodophenyl)methanamine , involves sequential protection, functionalization, and deprotection.

Step 1: Boc Protection of Benzylamine

3-Methylbenzylamine is treated with di-tert-butyl dicarbonate (1.2 equiv) in dichloromethane (DCM) with triethylamine (1.5 equiv) as a base. After 4.5 hours at 25°C, the Boc-protected amine is isolated in 89% yield .

Step 2: Directed Ortho-Iodination

The Boc-protected intermediate undergoes iodination using N-iodosuccinimide (NIS) and BF₃·OEt₂ as a Lewis acid. The iodine atom is introduced selectively at the ortho position to the methyl group, achieving 78% yield.

Step 3: Deprotection

Cleavage of the Boc group with HCl in dioxane (4M, 2 hours) furnishes this compound hydrochloride, which is neutralized with NaOH to yield the free amine (85% overall yield) .

Palladium-Catalyzed Hydrogenation of Imine Intermediates

Adapting a patented protocol for N-benzylamines , this route employs imine hydrogenation to access the target compound.

Procedure :

2-Iodo-3-methylbenzaldehyde (1.0 equiv) is condensed with ammonium hydroxide in methanol at 20°C for 1 hour. The resulting imine is hydrogenated under 1 bar H₂ using 5% Pd/C (2 wt%) at 25°C for 6 hours. Filtration and solvent removal afford the amine in 88% yield.

Critical Parameters :

-

Catalyst Loading : Palladium on carbon (5 wt%) ensures complete conversion without over-reduction .

-

Solvent Effects : Methanol enhances imine solubility and hydrogenation efficiency compared to toluene .

-

Racemization Concerns : No racemization is observed, making this method suitable for chiral analogs .

Comparative Analysis of Synthetic Routes

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | 92% | One-pot procedure; high functional group tolerance | Requires pure aldehyde starting material |

| Boc-Protection Strategy | 85% | Enables late-stage iodination | Multi-step synthesis; acidic conditions |

| Hydrogenation | 88% | Scalable; minimal byproducts | Sensitivity to catalyst deactivation |

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (CDCl₃, 400 MHz): δ 7.62 (s, 1H, Ar-H), 7.58 (d, J = 7.5 Hz, 1H, Ar-H), 7.24 (d, J = 7.5 Hz, 1H, Ar-H), 4.26 (s, 2H, CH₂NH₂), 2.34 (s, 3H, CH₃) .

-

¹³C NMR (CDCl₃, 100 MHz): δ 144.3 (C-I), 141.9 (C-CH₃), 135.7 (Ar-C), 99.3 (C-I), 48.9 (CH₂NH₂), 21.1 (CH₃) .

Mass Spectrometry (MS) :

Infrared Spectroscopy (IR) :

Challenges and Mitigation Strategies

-

Iodine Stability : The iodine substituent is prone to elimination under basic conditions. Using mild bases (e.g., NaHCO₃) during workup minimizes decomposition .

-

Steric Hindrance : The proximity of methyl and iodine groups slows reaction kinetics. Elevated temperatures (40–50°C) in DCE improve rates without compromising yield .

-

Purification Difficulties : Silica gel chromatography with hexane/ethyl acetate (7:3) effectively separates the product from diaryl byproducts .

Chemical Reactions Analysis

Types of Reactions: (2-Iodo-3-methylphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, yielding 3-methylphenylmethanamine.

Substitution: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products:

Oxidation: 3-methylbenzaldehyde or 3-methylbenzoic acid.

Reduction: 3-methylphenylmethanamine.

Substitution: Various substituted phenylmethanamines depending on the nucleophile used.

Scientific Research Applications

(2-Iodo-3-methylphenyl)methanamine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological pathways and mechanisms, especially those involving iodine-containing compounds.

Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2-iodo-3-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the methyl group can affect the compound’s lipophilicity and membrane permeability, impacting its overall biological activity.

Comparison with Similar Compounds

Key Physicochemical Properties:

- SMILES : NCc1cccc(c1I)C

- Storage : Typically stored at 2–8°C, protected from light .

- Commercial Availability : Available in research quantities (e.g., $8/1g) .

Comparison with Similar Compounds

This section compares (2-iodo-3-methylphenyl)methanamine with structurally or functionally analogous methanamine derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Substituent Effects on Activity and Selectivity

A. Halogen vs. Alkyl Substituents

- Iodine vs. Chlorine : The iodine atom in this compound enhances steric bulk and electron-withdrawing effects compared to chlorine in (2-chloro-3-iodophenyl)methanamine. This may influence receptor binding kinetics and metabolic stability .

- Methyl Group : The 3-methyl substituent in the target compound contributes to hydrophobic interactions in receptor binding, as seen in D3R-selective ligands .

B. Linker Modifications

- In carbazole-based methanamines (e.g., (9-ethyl-9H-carbazol-3-yl)methanamine), a four-carbon linker optimizes D3R selectivity by balancing flexibility and steric constraints .

- For SIRT2 inhibitors, urea linkers in (5-phenylfuran-2-yl)methanamine derivatives improve enzyme inhibition compared to thiourea or amide linkers .

C. Physicochemical Properties

- clogP and Solubility : this compound has a moderate clogP (~2.5, estimated), favoring membrane permeability. In contrast, SIRT2-active derivatives like compound 21 (clogP = 5.14) exhibit higher lipophilicity but poorer aqueous solubility .

- Stability : Halogenated derivatives (e.g., iodo, chloro) often require light-protected storage to prevent degradation .

Case Studies in Receptor Targeting

A. Dopamine D3 Receptor Selectivity

This compound and its carbazole analogues demonstrate >85% D3R binding selectivity over D2R at 10 μM, attributed to optimal steric matching with the D3R hydrophobic pocket . By contrast, quinoline-4-carboxamide derivatives show reduced affinity due to unfavorable polar interactions .

B. Enzyme Inhibition (SIRT2)

For example, 3-position substituents on the phenyl ring reduce SIRT2 inhibition compared to 4-carboxyl groups .

Biological Activity

(2-Iodo-3-methylphenyl)methanamine is a compound with notable biological activity, primarily due to its structural characteristics that influence its interaction with various biological targets. This article explores the compound's mechanism of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an iodine atom and a methyl group attached to a phenyl ring. These substituents significantly affect its biological properties:

- Iodine Atom : Participates in halogen bonding, enhancing binding affinity to specific receptors or enzymes.

- Methyl Group : Influences lipophilicity and membrane permeability, which are critical for biological activity.

The mechanism of action of this compound involves:

- Target Interaction : The compound interacts with various molecular targets, including enzymes and receptors, leading to diverse biological effects.

- Kinase Inhibition : Studies have shown that this compound can inhibit multiple kinases, indicating potential applications in cancer therapy. For example, it has been evaluated against the BRAF V600E mutant, a common target in melanoma treatment .

Pharmacological Activity

Research indicates that this compound exhibits various pharmacological activities:

- Anticancer Activity : It has been tested for its effectiveness in inhibiting cancer cell proliferation. In vitro assays revealed that it can inhibit the phosphorylation of key proteins involved in cancer signaling pathways .

- Selectivity : The compound has shown varied selectivity across different kinases. A study reported that at 1 μM concentration, it inhibited over 90% of the activity of 44 kinases, demonstrating its broad-spectrum action but also raising concerns about specificity .

Case Studies

-

In Vitro Kinase Assay :

- A panel of 244 kinases was evaluated for inhibition by this compound.

- Results indicated significant inhibition of key oncogenic kinases such as BRAF and Abl.

- Table 1 summarizes the IC50 values for various kinases:

Kinase IC50 (nM) BRAF V600E 4 Abl 211 Other Kinases >100 - Cell Viability Assays :

Q & A

Q. Basic

- 1H/13C NMR : Identify characteristic peaks:

- Aromatic protons (δ 6.8–7.5 ppm, split due to iodine's electron-withdrawing effect).

- Methyl groups (δ 2.3–2.5 ppm for CH3; δ 1.5–2.0 ppm for NH2, exchangeable in D2O) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 262.0 (C8H10IN).

- X-ray Crystallography : Resolve spatial arrangement using SHELX programs for refinement (e.g., SHELXL for small-molecule structures) .

What strategies address steric hindrance from the iodo substituent during functionalization reactions of this compound?

Advanced

The bulky iodine atom can hinder electrophilic/nucleophilic attacks. Strategies include:

- Protecting Groups : Temporarily mask the amine (e.g., Boc or Fmoc) to reduce steric interference during aryl functionalization .

- Microwave-Assisted Synthesis : Enhance reaction kinetics under high-temperature, short-duration conditions .

- Bulky Ligands : Use Pd(PPh3)4 or XPhos in cross-coupling reactions to stabilize transition states .

How should researchers analyze contradictory biological activity data for this compound in enzyme inhibition assays?

Advanced

Contradictions may arise from assay conditions or compound purity. Methodological steps:

- Purity Validation : Confirm via HPLC (≥95% purity; C18 column, acetonitrile/water mobile phase) .

- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .

- Off-Target Screening : Use SPR (surface plasmon resonance) or thermal shift assays to rule out non-specific binding .

- Structural Analysis : Compare with analogs (e.g., bromo or chloro derivatives) to assess SAR .

What are the key considerations for handling and storing this compound to ensure stability?

Q. Basic

- Storage : Keep in amber vials under inert gas (Ar/N2) at –20°C to prevent degradation .

- Moisture Control : Use desiccants (silica gel) in storage containers to avoid hydrolysis of the amine group.

- Safety : Wear nitrile gloves and work in a fume hood; iodine’s volatility requires vapor control .

What computational approaches predict the interaction of this compound with biological targets?

Q. Advanced

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes/receptors (e.g., cytochrome P450) .

- MD Simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess stability of ligand-target complexes .

- QSAR Modeling : Corrogate electronic parameters (Hammett σ) with inhibitory activity to design optimized analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.